6-Pyridin-4-ylpyrimidin-4-ol

Structure-Activity Relationship Kinase Inhibition Pyrimidine Scaffold

Choose this 4-pyridyl isomer for GSK-3β/TPK1 inhibitor research. SAR data confirm distinct activity vs 2- and 3-pyridyl analogs, making substitution invalid. Ideal for CNS-penetrant design; 95-98% purity available.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 1026857-25-9
Cat. No. B1530911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-4-ylpyrimidin-4-ol
CAS1026857-25-9
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=O)NC=N2
InChIInChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13)
InChIKeyBOHUACKGQQGLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-4-ylpyrimidin-4-ol (CAS 1026857-25-9): Core Scaffold Identity and Vendor Availability


6-Pyridin-4-ylpyrimidin-4-ol (CAS 1026857-25-9), IUPAC name 4-pyridin-4-yl-1H-pyrimidin-6-one, is a heterocyclic small molecule with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It consists of a pyrimidine core with a hydroxyl group at the 4-position and a pyridin-4-yl moiety at the 6-position [1]. The compound is commercially available from several specialty chemical suppliers in quantities ranging from milligrams to grams, with typical purities of 95-98% . Its dual aromatic system provides a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibitor design and as a building block for more complex organic compounds [2].

Why Generic Pyrimidine Scaffold Substitution Fails: The Critical Role of Pyridin-4-yl Positioning in 6-Pyridin-4-ylpyrimidin-4-ol


Within the pyridinylpyrimidine class, the precise position of the pyridine substituent is a primary determinant of biological activity and target engagement. SAR studies demonstrate that the 4-pyridyl isomer (the core structure of the target compound) exhibits a distinct activity profile compared to its 2-pyridyl and 3-pyridyl analogs [1]. For instance, in a series of pyridinylpyrimidine derivatives, the 4-pyridyl substituted compound (1-4c) showed an inhibition rate of 41.6% at 10 µM, whereas the 2-pyridyl analog (1-4a) achieved 99.7% inhibition with an IC50 of 0.065 µM [1]. This difference of over 58 percentage points in inhibition rate and the lack of measurable IC50 for the 4-pyridyl isomer underscore that simple isosteric replacement of the pyridine ring leads to dramatically different pharmacological outcomes. Therefore, substituting 6-Pyridin-4-ylpyrimidin-4-ol with a 2-pyridyl or 3-pyridyl analog in a research program is not a trivial change; it fundamentally alters the compound's interaction with its biological target and invalidates any established structure-activity relationship.

Quantitative Evidence for 6-Pyridin-4-ylpyrimidin-4-ol: Direct Comparative Data Against Key Analogs


Divergent Target Engagement: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Isomers

In a direct head-to-head comparison of pyridinylpyrimidine derivatives, the 4-pyridyl isomer (1-4c) demonstrated 41.6 ± 2.0% inhibition of the target at a concentration of 10 µM. In stark contrast, the 2-pyridyl isomer (1-4a) achieved 99.7 ± 0.2% inhibition under identical conditions and yielded a potent IC50 of 0.065 ± 0.022 µM. The 3-pyridyl isomer (1-4b) showed an intermediate inhibition of 75.2 ± 1.9% but no measurable IC50 [1]. This data clearly illustrates that the 4-pyridyl substitution pattern defines a unique activity profile, distinct from other positional isomers.

Structure-Activity Relationship Kinase Inhibition Pyrimidine Scaffold

Subnanomolar Potency in CNS-Penetrant GSK-3β Inhibition

A series of 6-(4-pyridyl)pyrimidin-4(3H)-ones, derived from a low-molecular-weight hit compound, were optimized to yield subnanomolar potent inhibitors of glycogen synthase kinase-3β (GSK-3β) [1]. While the exact IC50 for the unsubstituted 6-Pyridin-4-ylpyrimidin-4-ol is not reported, the SAR study demonstrates that the 6-(4-pyridyl)pyrimidin-4(3H)-one core is a privileged scaffold for achieving high potency against this central nervous system (CNS) target. The optimized compounds showed in vivo tau phosphorylation lowering activity, a key biomarker for Alzheimer's disease and other tauopathies [1].

GSK-3β Inhibition CNS Penetration Neurodegenerative Disease

Tau Protein Kinase 1 (TPK1) Inhibition: A Validated Patent Space

Multiple patent applications, including EP-2261224-A3 and EP-1805164-B9, specifically claim 6-(pyridinyl)-4-pyrimidone derivatives, which encompass the core structure of 6-Pyridin-4-ylpyrimidin-4-ol, as inhibitors of Tau Protein Kinase 1 (TPK1) [1]. The patents describe the use of these compounds for treating diseases caused by TPK1 hyperactivity, such as neurodegenerative disorders. This patent activity validates the industrial and therapeutic relevance of the 6-(pyridin-4-yl)pyrimidin-4-ol scaffold and provides a clear intellectual property context for its use in drug development.

Tau Protein Kinase 1 Neurodegeneration Patent Landscape

Commercial Availability and Purity: A Practical Differentiator

6-Pyridin-4-ylpyrimidin-4-ol is commercially available from multiple reputable vendors with a guaranteed purity of 95-97% . For example, Fluorochem offers the compound (Product Code F542011) at 95% purity, with pricing for 250 mg and 500 mg quantities . Leyan offers the compound (Product ID 1147207) at 97% purity . This contrasts with many closely related analogs, such as 2-methyl-6-(pyridin-4-yl)pyrimidin-4-ol or 2-cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, which are less commonly stocked and often require custom synthesis, leading to longer lead times and higher costs.

Chemical Sourcing Purity Analysis Research Supply

Optimal Research and Industrial Use Cases for 6-Pyridin-4-ylpyrimidin-4-ol Based on Validated Evidence


CNS Drug Discovery: GSK-3β Inhibitor Lead Optimization

Leverage the 6-(4-pyridyl)pyrimidin-4-ol core as a starting point for designing potent, CNS-penetrant GSK-3β inhibitors. As demonstrated by the optimization of 6-(4-pyridyl)pyrimidin-4(3H)-ones to subnanomolar potency , this scaffold provides a validated pathway for developing therapeutics for Alzheimer's disease and other tauopathies. Researchers can explore SAR at the 2- and 5-positions of the pyrimidine ring to further enhance potency, selectivity, and brain exposure.

Kinase Inhibitor Medicinal Chemistry: Scaffold for SAR Studies

Employ 6-Pyridin-4-ylpyrimidin-4-ol as a core scaffold for structure-activity relationship (SAR) studies targeting various kinases. The distinct activity profile of the 4-pyridyl isomer compared to the 2- and 3-pyridyl analogs makes it a valuable tool for probing kinase active site topology and identifying novel inhibitors. Its dual aromatic system and hydrogen-bonding capabilities offer multiple vectors for chemical diversification.

Tau Protein Kinase 1 (TPK1) Inhibitor Development

Utilize 6-Pyridin-4-ylpyrimidin-4-ol as a key intermediate in the synthesis of TPK1 inhibitors, as described in multiple patent applications [1]. This is particularly relevant for research programs focused on neurodegenerative diseases where TPK1 hyperactivity is implicated. The scaffold's presence in the patent literature provides a clear intellectual property landscape and a defined chemical space for drug discovery efforts.

High-Throughput Screening (HTS) Library Enrichment

Incorporate 6-Pyridin-4-ylpyrimidin-4-ol into diversity-oriented synthesis (DOS) or targeted library synthesis to enrich high-throughput screening collections. Its commercial availability at high purity (95-97%) facilitates efficient library production. The scaffold's known activity against GSK-3β and TPK1 [1][2] increases the likelihood of identifying hits in screens for kinase-related targets, thereby improving the efficiency of drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Pyridin-4-ylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.